(S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione
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Overview
Description
(S)-5-bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione is a complex organic compound that features a spirocyclic structure This compound is characterized by the presence of a bromine atom, an indene moiety, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of cyclization reactions involving aromatic precursors.
Introduction of the Bromine Atom: Bromination of the indene moiety is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Spirocyclization: The final step involves the spirocyclization to form the spiro[indene-1,5’-oxazolidine] structure.
Industrial Production Methods
Industrial production of (S)-5-bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-5-bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.
Scientific Research Applications
(S)-5-bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-5-bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-5-chlorospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione: Similar structure with a chlorine atom instead of bromine.
(S)-5-fluorospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione: Similar structure with a fluorine atom instead of bromine.
(S)-5-iodospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (S)-5-bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione lies in its specific combination of functional groups and the presence of the bromine atom. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H6BrNO4 |
---|---|
Molecular Weight |
296.07 g/mol |
IUPAC Name |
(5S)-6'-bromospiro[1,3-oxazolidine-5,3'-2H-indene]-1',2,4-trione |
InChI |
InChI=1S/C11H6BrNO4/c12-5-1-2-7-6(3-5)8(14)4-11(7)9(15)13-10(16)17-11/h1-3H,4H2,(H,13,15,16)/t11-/m0/s1 |
InChI Key |
HHOAGUIBCDUVTA-NSHDSACASA-N |
Isomeric SMILES |
C1C(=O)C2=C([C@]13C(=O)NC(=O)O3)C=CC(=C2)Br |
Canonical SMILES |
C1C(=O)C2=C(C13C(=O)NC(=O)O3)C=CC(=C2)Br |
Origin of Product |
United States |
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